![molecular formula C33H29N3O B11096718 6-(9-Ethylcarbazol-3-yl)-9-phenyl-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one](/img/structure/B11096718.png)
6-(9-Ethylcarbazol-3-yl)-9-phenyl-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“11-(9-ethyl-9H-carbazol-3-yl)-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one” is a complex organic compound that belongs to the class of diazepines. These compounds are known for their diverse applications in medicinal chemistry, particularly in the development of pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “11-(9-ethyl-9H-carbazol-3-yl)-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one” typically involves multi-step organic reactions. The process may start with the preparation of the carbazole and diazepine intermediates, followed by their coupling under specific conditions. Common reagents used in these reactions include strong bases, solvents like dichloromethane, and catalysts such as palladium.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch reactors, continuous flow systems, and stringent quality control measures to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify its functional groups.
Substitution: Various substituents can be introduced to the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Halogenation using reagents like bromine or chlorine.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or aldehydes, while substitution could introduce halogen atoms into the aromatic rings.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Potential therapeutic agent for treating neurological disorders.
Industry: Used in the development of advanced materials and polymers.
Mechanism of Action
The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets, such as enzymes or receptors. It may modulate the activity of these targets, leading to changes in cellular pathways and physiological responses.
Comparison with Similar Compounds
Similar Compounds
Diazepam: A well-known diazepine used as an anxiolytic.
Carbamazepine: Another compound with a carbazole structure, used as an anticonvulsant.
Uniqueness
What sets “11-(9-ethyl-9H-carbazol-3-yl)-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one” apart is its unique combination of structural features, which may confer distinct pharmacological properties and applications.
Biological Activity
The compound 6-(9-Ethylcarbazol-3-yl)-9-phenyl-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one is a member of the benzodiazepine family, characterized by its complex structure that integrates a hexahydrobenzo[b][1,4]benzodiazepine core with a 9-ethylcarbazole and a phenyl group. This unique structure suggests potential biological activities that merit investigation.
The biological activity of this compound can be attributed to its ability to interact with various biological targets. Benzodiazepines typically exert their effects through modulation of the GABA_A receptor, enhancing inhibitory neurotransmission in the central nervous system. The incorporation of a carbazole moiety may also suggest additional interactions with other receptors or enzymes involved in neuropharmacological pathways.
Antiviral Activity
Recent studies have explored the antiviral potential of derivatives related to 9-ethylcarbazole against SARS-CoV-2. For instance, derivatives synthesized from carbazole frameworks exhibited significant binding affinities towards key viral proteins such as the main protease (Mpro) and RNA-dependent RNA polymerase (RdRp). The binding energies for some derivatives were reported as follows:
Compound | Binding Energy (Kcal/mol) | Target Protein |
---|---|---|
9e | -8.77 | Mpro |
9h | -8.76 | Mpro |
9i | -8.87 | Mpro |
9j | -8.85 | Mpro |
9b | -8.83 | RdRp |
9c | -8.92 | RdRp |
These findings indicate that the synthesized derivatives may serve as potential inhibitors against SARS-CoV-2, highlighting the relevance of the carbazole structure in antiviral drug design .
Anticancer Properties
Carbazole derivatives have been extensively studied for their anticancer properties. The presence of the hexahydrobenzodiazepine core in this compound may enhance its efficacy by promoting apoptosis in cancer cells and inhibiting tumor growth. In vitro studies have shown that certain benzodiazepine derivatives can induce cell cycle arrest and apoptosis in various cancer cell lines.
Neuroprotective Effects
Given the structural similarity to known neuroprotective agents, this compound may exhibit neuroprotective effects by modulating neurotransmitter levels and reducing oxidative stress in neuronal cells. Research into similar compounds has demonstrated their potential to alleviate symptoms associated with neurodegenerative diseases.
Study on Antiviral Activity
A study conducted on a series of N-(9-ethylcarbazol-3-yl) derivatives evaluated their inhibitory effects against SARS-CoV-2. The results indicated that certain derivatives not only displayed strong binding affinities but also showed promising results in cellular assays, suggesting their potential as therapeutic agents against COVID-19 .
Study on Anticancer Activity
In another investigation focusing on carbazole derivatives, researchers found that specific compounds significantly inhibited cell proliferation in breast cancer cell lines. The study reported IC50 values indicating effective concentrations for inducing cytotoxicity, further supporting the anticancer potential of carbazole-based compounds.
Properties
Molecular Formula |
C33H29N3O |
---|---|
Molecular Weight |
483.6 g/mol |
IUPAC Name |
6-(9-ethylcarbazol-3-yl)-9-phenyl-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one |
InChI |
InChI=1S/C33H29N3O/c1-2-36-29-15-9-6-12-24(29)25-18-22(16-17-30(25)36)33-32-28(34-26-13-7-8-14-27(26)35-33)19-23(20-31(32)37)21-10-4-3-5-11-21/h3-18,23,33-35H,2,19-20H2,1H3 |
InChI Key |
ZTUGZTSDLGUPSJ-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)C3C4=C(CC(CC4=O)C5=CC=CC=C5)NC6=CC=CC=C6N3)C7=CC=CC=C71 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.